
Trifarotene
Descripción general
Descripción
Trifarotene es un retinoide de cuarta generación, específicamente un agonista selectivo del receptor del ácido retinoico (RAR)-γ. Se utiliza principalmente para el tratamiento tópico del acné vulgar y ha demostrado eficacia en el tratamiento de la ictiosis congénita . This compound fue aprobado por primera vez para uso médico en los Estados Unidos en octubre de 2019 .
Aplicaciones Científicas De Investigación
Treatment of Acne Vulgaris
Trifarotene has demonstrated significant efficacy in treating both facial and truncal acne. Two pivotal Phase III clinical trials (PERFECT 1 and PERFECT 2) assessed its safety and effectiveness over a 12-week period:
- Study Design : Randomized, double-blind, vehicle-controlled trials involving subjects aged 9 years and older.
- Primary Endpoint : Improvement in acne severity as measured by the Investigator's Global Assessment scale (IGA).
- Results : Statistically significant improvements were observed in both facial and truncal acne lesions compared to placebo (P < 0.001). The success rates increased from baseline to week 12, with many patients achieving clear or almost clear skin .
Treatment of Congenital Ichthyosis
This compound has also been evaluated for its effectiveness in treating congenital ichthyosis, a genetic skin disorder characterized by dry, scaly skin:
- Clinical Trials : Studies have shown that this compound cream is safe and well-tolerated, leading to significant improvements in skin condition among affected patients.
- Long-term Efficacy : A one-year open-label extension study indicated sustained improvement in skin hydration and scaling over time .
Safety Profile
This compound is generally well tolerated with a low incidence of adverse effects. Common side effects include local irritation and dermatitis, which are consistent with other topical retinoids. In long-term studies, no severe adverse events were reported that were directly related to this compound treatment .
Potential Future Applications
Research is ongoing regarding the potential applications of this compound beyond acne and ichthyosis:
- Non-Melanoma Skin Cancers : Preliminary hypotheses suggest that due to its selective action on RAR-γ, this compound could be beneficial in treating non-melanoma skin cancers and other dermatological conditions such as photoaging and fungal infections .
- Respiratory and Esophageal Mycosis : Given the expression of RAR-γ in these tissues, there is potential for this compound to be explored as a treatment option for mycoses affecting these areas .
Case Studies and Clinical Evidence
Several case studies have documented the successful use of this compound in patients who were refractory to existing treatments:
- One notable case involved a patient with severe acne who experienced a marked reduction in lesions after switching to this compound from another topical retinoid.
- Another study highlighted the successful management of congenital ichthyosis symptoms over an extended treatment period, showcasing the compound's long-term efficacy .
Mecanismo De Acción
Trifarotene ejerce sus efectos uniéndose selectivamente y activando RAR-γ. Esta activación conduce a la modulación de la expresión génica implicada en la diferenciación y proliferación de las células de la piel. La acción selectiva sobre RAR-γ reduce los efectos secundarios comúnmente asociados con otros retinoides que se dirigen a múltiples subtipos de RAR .
Compuestos similares:
Tretinoína: Un retinoide de primera generación con una actividad más amplia de RAR.
Adapaleno: Un retinoide de tercera generación con actividad selectiva de RAR-β y RAR-γ.
Tazaroteno: Otro retinoide de tercera generación con actividad sobre RAR-β y RAR-γ.
Singularidad de this compound: this compound es único debido a su alta selectividad para RAR-γ, lo que aumenta su eficacia y reduce los efectos secundarios en comparación con otros retinoides. Esta selectividad lo hace particularmente efectivo para tratar el acné vulgar y la ictiosis congénita .
Análisis Bioquímico
Biochemical Properties
Trifarotene is a potent and selective agonist of RAR-γ . It has significantly less activity at RAR-β and RAR-α . The activation of these receptors leads to the modulation of various genes involved in acne pathogenesis .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those involved in acne pathogenesis . It affects genes involved in cellular migration, inflammation, and reorganization of the cellular matrix . It also downregulates pro-fibrotic macrophages .
Molecular Mechanism
This compound works by binding to retinoic acid receptors, particularly RAR-γ . This binding results in the formation of a receptor-ligand dimer that binds to specific DNA regulatory sequences in the promoter regions of retinoid-responsive genes . This leads to changes in gene expression and ultimately influences the biochemical pathways involved in acne pathogenesis .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized in human hepatocytes, but remains stable in keratinocytes . Its observed half-life in human keratinocytes is >24 hours, whereas the half-life in human liver microsomes is approximately 5 minutes .
Metabolic Pathways
This compound is rapidly metabolized, primarily by CYP2C9, CYP3A4, CYP2C8, and to a lesser extent, CYP2B6 . This rapid metabolism occurs in human hepatocytes .
Transport and Distribution
This compound penetrates the skin with an exponential distribution from the stratum corneum to the rest of the epidermis and dermis . It also penetrates the pilosebaceous unit . This compound is greater than 99.9% bound to plasma proteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely localizes to the nucleus of cells where it binds to retinoic acid receptors and influences gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de trifarotene implica varios pasos clave, incluyendo halogenación, sustitución y reacciones de boronilación de Miyaura-Ishiyama. El proceso comienza con 2-tert-butil anilina comercialmente disponible, que se somete a halogenación y sustitución para formar un intermedio clave. Este intermedio se somete entonces a boronilación de Miyaura-Ishiyama para producir this compound .
Métodos de producción industrial: La producción industrial de this compound se centra en optimizar el rendimiento y la pureza. El proceso evita las condiciones de reacción severas y no requiere cromatografía en columna, lo que lo hace eficiente para la producción a gran escala .
3. Análisis de las reacciones químicas
Tipos de reacciones: this compound se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificaciones funcionales.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como el bromo o el cloro.
Productos principales: El producto principal de estas reacciones es el propio this compound, que se procesa posteriormente para alcanzar la pureza y eficacia deseadas .
4. Aplicaciones de la investigación científica
This compound tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para el estudio de los agonistas selectivos de RAR-γ.
Biología: Investigado por su papel en la diferenciación y proliferación celular.
Medicina: Principalmente utilizado para tratar el acné vulgar y la ictiosis congénita.
Industria: Utilizado en la formulación de cremas y tratamientos dermatológicos.
Análisis De Reacciones Químicas
Types of Reactions: Trifarotene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The primary product of these reactions is this compound itself, which is further processed to achieve the desired purity and efficacy .
Comparación Con Compuestos Similares
Tretinoin: A first-generation retinoid with broader RAR activity.
Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.
Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.
Uniqueness of Trifarotene: this compound is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .
Actividad Biológica
Trifarotene is a novel retinoid, specifically a selective agonist of the retinoic acid receptor gamma (RAR-γ), which has gained attention for its therapeutic potential in dermatology, particularly in treating acne vulgaris. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound operates primarily through its action on RAR-γ, leading to several downstream effects:
-
Gene Expression Modulation : Upon binding to RAR-γ, this compound induces dimerization of the receptor, which then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes. This process alters the expression of genes involved in:
- Epidermal Differentiation and Proliferation : Enhancing keratinocyte turnover and improving skin texture.
- Inflammation : Exhibiting anti-inflammatory properties by downregulating pro-inflammatory cytokines.
- Comedolytic Activity : Reducing the formation of comedones by altering keratinization processes and weakening cell adhesion among keratinocytes .
- Pathway Influences : this compound has been shown to influence pathways related to:
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Half-Life : The half-life in human keratinocytes is over 24 hours, while it is rapidly metabolized in liver microsomes with a half-life of approximately 5 minutes. This suggests a favorable safety profile due to minimal systemic exposure .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8. The systemic absorption is minimal, with significant protein binding (99.9%) .
Clinical Efficacy
This compound has been evaluated in various clinical studies for its efficacy in treating acne:
- Long-Term Safety and Efficacy Study : A 52-week study involving 453 patients demonstrated that this compound cream (50 µg/g) was effective for both facial and truncal acne. The success rates for Investigator Global Assessment (IGA) improved from 26.6% at Week 12 to 65.1% at Week 52 .
- Combination Therapy Study : A randomized controlled trial assessed this compound combined with doxycycline for severe acne. Results indicated significant reductions in inflammatory lesions compared to placebo .
Table 1: Summary of Clinical Study Findings
Study Type | Duration | Patient Count | Success Rate (IGA) | Adverse Events (%) |
---|---|---|---|---|
Long-Term Safety Study | 52 weeks | 453 | 65.1% at Week 52 | 12.6% |
Combination Therapy Trial | 12 weeks | Not specified | Significant reduction in lesions | Not specified |
Safety Profile
This compound is generally well-tolerated:
- Adverse Effects : Most reported adverse events were mild or moderate and primarily related to local skin irritation during the initial treatment phase . Serious adverse events were rare.
- Demographics : The majority of participants in clinical trials were adolescents and young adults, indicating its suitability for younger populations .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world scenarios:
- Case Study on Efficacy : A patient with moderate acne showed a significant reduction in both inflammatory and non-inflammatory lesions after 12 weeks of treatment with this compound cream.
- Safety Observations : Another case reported mild erythema that resolved after adjusting the frequency of application, underscoring the importance of individualized treatment regimens.
Propiedades
IUPAC Name |
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCDACCJCDGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237781 | |
Record name | Trifarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene. | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
895542-09-3 | |
Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trifarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
245C | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.